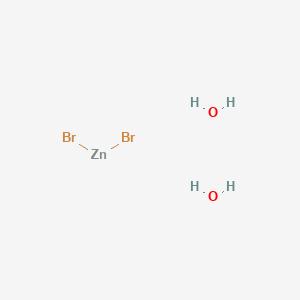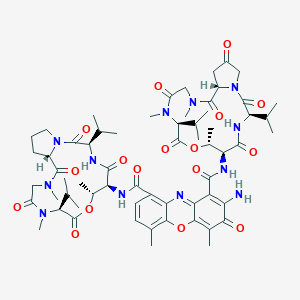
Dibromozinc;dihydrate
Vue d'ensemble
Description
Dibromozinc;dihydrate is not directly discussed in the provided papers; however, the papers do provide insights into various bromine-related compounds and their interactions with different metals and organic molecules. For instance, the synthesis of dibromo thiosemicarbazide cadmium (II) chloride monohydrate (DBTSCCC) is described, which is a metal-organic nonlinear optical material . This suggests that dibromozinc;dihydrate may also have potential applications in the field of materials science, particularly in the development of optical materials.
Synthesis Analysis
The synthesis of bromine-containing compounds is a topic of interest in several papers. For example, a regioselective 2,4-dibromohydration of conjugated enynes is reported, which is a method for synthesizing 2-(2,4-dibromobut-2-enoyl)benzoate . Another paper describes an improved method for the bromination of metalated haloarenes via lithium, zinc transmetalation, which is a convenient synthesis for 1,2-dibromoarenes . These studies highlight the importance of bromine in organic synthesis and the potential for zinc to play a role in the bromination process, which could be relevant for the synthesis of dibromozinc;dihydrate.
Molecular Structure Analysis
The molecular structure of bromine-related compounds is detailed in several papers. The crystal structure of trans-dibromo-bisethylenediamine cobalt(III) bromide hydrobromide dihydrate is determined by X-ray analysis, revealing a monoclinic space group and specific coordination around the cobalt atom . Similarly, the structure of dibromo-N-2-methylthiophenyl-2′-pyridylmethyleneiminezinc is reported, showing a pentacoordinated zinc atom . These findings provide insights into how bromine atoms interact with metal centers, which is crucial for understanding the structure of dibromozinc;dihydrate.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of dibromozinc;dihydrate. However, the synthesis and applications of bromine-containing compounds, such as the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate and its use as a synthon towards other chemical products, are discussed . This indicates that dibromozinc;dihydrate could potentially undergo various chemical reactions, leading to the formation of new compounds with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromine-containing compounds are explored in the context of their potential applications. For instance, the synthesis, growth, and characterization of dibromo thiosemicarbazide cadmium (II) chloride monohydrate are described, including its solubility, thermal stability, and optical properties . These properties are essential for the practical application of such materials, and similar analyses would be necessary to fully understand the properties of dibromozinc;dihydrate.
Applications De Recherche Scientifique
General Uses of Dibromozinc Dihydrate
Dibromozinc dihydrate, also known as Zinc bromide dihydrate, is a high-purity salt . It’s generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered . Most metal bromide compounds, including Dibromozinc dihydrate, are water-soluble . This property makes them useful in various applications such as:
- Water Treatment : The water solubility of Dibromozinc dihydrate can be leveraged in water treatment processes .
- Chemical Analysis : It can be used in chemical analysis due to its high purity .
Specific Application in Organic Synthesis
Dibromozinc dihydrate has been used in the synthesis of a 4,8-Dibromo derivative of a strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . Here are the details:
- Scientific Field : Organic Synthesis .
- Summary of the Application : The compound was used in the synthesis of the initial dibromo derivatives of bis-thiadiazoles and their further functionalization . The products obtained are of practical interest in the field of OLED technologies .
- Methods of Application or Experimental Procedures : The synthesis involved nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions .
- Results or Outcomes : The synthesis resulted in interesting products that are potentially useful in the field of OLED technologies .
Use in the Manufacturing of Other Chemicals
Methods of Application : The specific methods of application would depend on the particular chemical synthesis process. It could involve reactions such as substitution, addition, or redox reactions .
Results or Outcomes : The outcome would be the successful synthesis of the desired chemical compound .
Use in the Production of Pharmaceuticals
Field : Pharmaceutical Industry
Methods of Application : The specific methods of application would depend on the particular pharmaceutical synthesis process. It could involve various organic and inorganic reactions .
Results or Outcomes : The outcome would be the successful production of the desired pharmaceutical compound .
Use in the Manufacturing of Other Chemicals
Methods of Application : The specific methods of application would depend on the particular chemical synthesis process. It could involve reactions such as substitution, addition, or redox reactions .
Results or Outcomes : The outcome would be the successful synthesis of the desired chemical compound .
Use in the Production of Pharmaceuticals
Field : Pharmaceutical Industry
Methods of Application : The specific methods of application would depend on the particular pharmaceutical synthesis process. It could involve various organic and inorganic reactions .
Results or Outcomes : The outcome would be the successful production of the desired pharmaceutical compound .
Propriétés
IUPAC Name |
dibromozinc;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGOPMOPSWFFLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Zn](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H4O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584238 | |
| Record name | Dibromozinc--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc bromide dihydrate | |
CAS RN |
18921-13-6 | |
| Record name | Dibromozinc--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromozinc;dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)



![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)






